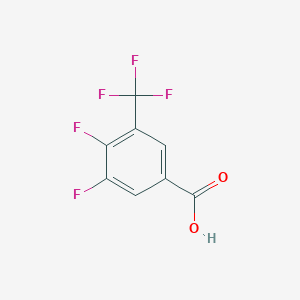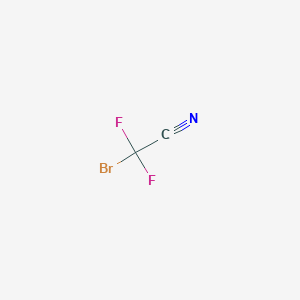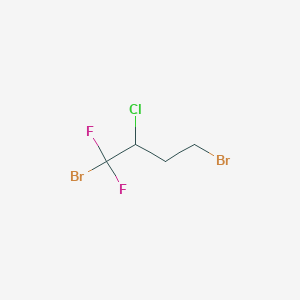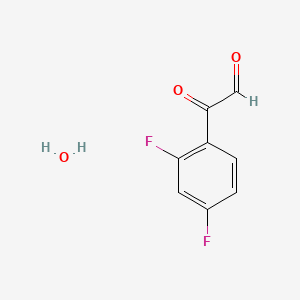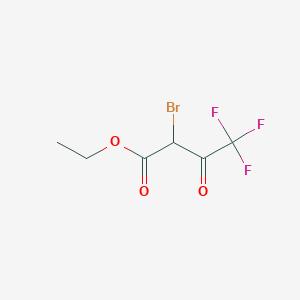![molecular formula C11H7F3N2O2 B1304103 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 220462-27-1](/img/structure/B1304103.png)
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Übersicht
Beschreibung
“4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid” is a chemical compound with the CAS Number: 1006482-42-3 . It has a molecular weight of 270.21 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9F3N2O2/c13-12(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)11(18)19/h1-6H,7H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Salicylanilide Esters
This compound is utilized in the synthesis of salicylanilide esters, specifically 4-(trifluoromethyl)benzoates . These esters are synthesized via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide and have potential applications in medicinal chemistry due to their antifungal properties .
Internal Standard for GC/MS Analysis
It serves as an internal standard in the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS (Gas Chromatography/Mass Spectrometry) method. This application is crucial for ensuring accuracy and precision in analytical chemistry .
Cometabolism by Pseudomonas Strains
In environmental biotechnology, enzymes from the p-cymene pathway in Pseudomonas putida strains cometabolize the intermediate analogue 4-trifluoromethyl(TFM)benzoate. This process results in the formation of various products, which are important for understanding microbial degradation pathways .
Antifungal Activity
The compound has been studied for its antifungal activity, particularly against Trichophyton mentagrophytes , a fungus responsible for skin infections. Some derivatives of this compound exhibit submicromolar MICs (Minimum Inhibitory Concentrations), indicating potent antifungal effects after incubation periods .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it could be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for “4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid” are not available, the use of trifluoromethyl groups in organic compounds is an active area of research. They are increasingly being used in various fields ranging from pharmaceuticals to functional materials . It is expected that many novel applications will be discovered in the future .
Wirkmechanismus
Target of Action
It is structurally similar to triflusal , a platelet antiaggregant . Triflusal and its principal metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), inhibit cyclo-oxygenase (COX) isoform 1 . COX-1 plays a crucial role in the biosynthesis of thromboxane, a compound that promotes platelet aggregation .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of thromboxane biosynthesis . Additionally, both Triflusal and HTB inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, restricting cAMP breakdown in platelets and also restricting calcium mobilisation and calcium-dependent platelet aggregation .
Biochemical Pathways
The inhibition of COX-1 and cAMP phosphodiesterase affects the biochemical pathways involved in platelet aggregation . The reduction in thromboxane biosynthesis and the restriction of cAMP breakdown and calcium mobilisation lead to a decrease in platelet aggregation .
Pharmacokinetics
After oral administration, Triflusal is rapidly hydrolysed to HTB . After a single dose of 900mg in healthy volunteers, values for absorption half-life of 0.40 and 2.44 hours were documented for Triflusal and HTB, respectively . Corresponding values for mean maximum plasma concentration were 11.6 and 92.7 mg/L, and for terminal elimination half-life were 0.53 and 34.3 hours . Triflusal elimination is primarily renal: >60% of the parent compound is excreted in the urine, as unchanged Triflusal, HTB and an HTB-glycine conjugate, within 48 hours of administration .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of thromboxane biosynthesis and the restriction of cAMP breakdown and calcium mobilisation . These effects lead to a decrease in platelet aggregation, which can be beneficial in conditions where excessive platelet aggregation is a concern, such as in the prevention of cerebrovascular events .
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-6-16(15-9)8-3-1-7(2-4-8)10(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBFVQMSDDVBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381691 | |
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
CAS RN |
220462-27-1 | |
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



